molecular formula C5H6FNO3 B3381441 (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid CAS No. 237076-75-4

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B3381441
CAS No.: 237076-75-4
M. Wt: 147.1 g/mol
InChI Key: NBTWBMODBIAMTC-GBXIJSLDSA-N
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Description

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated derivative of proline, a non-essential amino acid. This compound is of significant interest due to its unique structural properties, which include a fluorine atom at the 4-position and a keto group at the 5-position of the pyrrolidine ring. These modifications confer distinct chemical and biological properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the fluorination of proline derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic asymmetric synthesis. This approach can utilize chiral catalysts to achieve high enantioselectivity and yield. The process may also involve continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Incorporated into peptides and proteins to study their stability and folding pathways.

    Medicine: Investigated for its potential in drug design and development, particularly in enhancing the stability and bioavailability of therapeutic peptides.

    Industry: Utilized in the development of novel materials with unique properties due to the presence of the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid: Another fluorinated proline derivative with different stereochemistry.

    (2S)-5-oxopyrrolidine-2-carboxylic acid: A non-fluorinated proline derivative.

    (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylic acid: A hydroxylated proline derivative.

Uniqueness

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological interactions. The fluorine atom’s electronegativity and size can influence the compound’s stability, making it a valuable tool in protein engineering and drug design.

Properties

IUPAC Name

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTWBMODBIAMTC-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N[C@@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307731
Record name (4R)-4-Fluoro-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237076-75-4
Record name (4R)-4-Fluoro-5-oxo-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237076-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Fluoro-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid

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